molecular formula C16H16N2 B2757739 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 881041-49-2

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B2757739
CAS No.: 881041-49-2
M. Wt: 236.318
InChI Key: MEVZPXMHDCHLDE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine is a chemical compound developed for research applications. It belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a scaffold recognized as a priority pharmacophore in modern drug discovery . This structurally functionalized derivative is designed for use in the synthesis and development of novel biologically active molecules, building upon the established significance of its core structure. The imidazo[1,2-a]pyridine scaffold is present in several marketed drugs and is known to exhibit a wide range of significant biological activities, such as analgesic, anticancer, antiosteoporosis, and anxiolytic effects . Researchers can utilize this compound as a key intermediate or building block in various synthetic pathways, including Lewis acid-catalyzed multi-component reactions, to efficiently create more complex molecular architectures for biological screening . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-11-6-7-14(9-13(11)3)15-10-18-8-4-5-12(2)16(18)17-15/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVZPXMHDCHLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=C(C3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core or the phenyl substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridines with different functional groups.

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine, in treating visceral leishmaniasis. A collaborative virtual screening project identified this compound as a promising candidate due to its efficacy against Leishmania donovani, the causative agent of the disease. The compound demonstrated significant antiparasitic activity in both in vitro and in vivo models .

Case Study: Leishmaniasis

  • Screening Method : In silico virtual screening of compound libraries.
  • Efficacy : Demonstrated potency against L. donovani with minimal cytotoxicity to host cells.
  • Optimization : Structure-activity relationship (SAR) studies indicated that modifications at specific positions of the imidazo[1,2-a]pyridine core could enhance activity and selectivity .

Antimicrobial Properties

The synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine have shown promising antimicrobial activity. For instance, derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing moderate activity levels .

Antimicrobial Evaluation Summary

CompoundTarget BacteriaActivity Level
Compound AS. aureusModerate
Compound BE. coliModerate
Compound CPseudomonas aeruginosaModerate

Molecular Mechanisms

The mechanism of action for compounds like this compound often involves interference with cellular pathways essential for the survival of pathogens. Studies suggest that these compounds may act through mechanisms such as:

  • Inhibition of specific kinases involved in cell signaling.
  • Disruption of metabolic pathways critical for parasite survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of imidazo[1,2-a]pyridine derivatives. Research indicates that variations at the 3-position of the imidazo core can significantly affect biological activity. For example:

  • Amino alkyl substitutions at this position enhance antiparasitic properties.
  • Polar heteroatoms introduced at strategic locations improve pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine 3,4-dimethylphenyl (C2), methyl (C8) C₁₇H₁₇N₂ 249.34 N/A (Baseline for comparison)
2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine 3,4-dimethoxyphenyl (C2), methyl (C8) C₁₆H₁₆N₂O₂ 268.32 Improved solubility due to methoxy groups
2-(3,4-Dichlorophenyl)-8-methylimidazo[1,2-a]pyridine 3,4-dichlorophenyl (C2), methyl (C8) C₁₄H₁₀Cl₂N₂ 295.15 Anticholinesterase activity (IC₅₀ = 2.1 µM)
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine 4-fluorophenyl (C2), methyl (C8) C₁₄H₁₁FN₂ 226.26 Commercial availability; kinase inhibition potential
8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine 3-nitrophenyl (C2), methyl (C8) C₁₄H₁₁N₃O₂ 253.26 Electron-withdrawing nitro group enhances reactivity

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (C₁₆H₁₆N₂O₂) and methyl groups (C₁₇H₁₇N₂) improve solubility and metabolic stability, whereas nitro (C₁₄H₁₁N₃O₂) and chloro (C₁₄H₁₀Cl₂N₂) substituents enhance electrophilic reactivity and target binding .
  • Biological Activity : The dichlorophenyl analog (2k) exhibits potent anticholinesterase activity (IC₅₀ = 2.1 µM), attributed to halogen-mediated hydrophobic interactions with enzyme pockets . In contrast, dimethoxy derivatives (e.g., compound 23 in ) show promise in kinase inhibition due to hydrogen-bonding capabilities .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (K) Solubility (Aqueous) LogP Reference
This compound N/A Low 3.8*
2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine 363–365 Moderate 2.5
2-(3,4-Dichlorophenyl)-8-methylimidazo[1,2-a]pyridine 410–412 Low 4.2
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine N/A Low 3.5

*Estimated using ChemDraw.

  • Melting Points : Dichlorophenyl derivatives exhibit higher melting points (410–412 K) due to stronger intermolecular halogen bonding, whereas methoxy-substituted analogs have lower melting points (363–365 K) .
  • Lipophilicity : Chloro and methyl groups increase LogP values (4.2 and 3.8, respectively), suggesting enhanced membrane permeability but reduced aqueous solubility .

Biological Activity

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine, often referred to as DMP-MIMP, is a nitrogen-containing heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of DMP-MIMP, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of DMP-MIMP can be represented as follows:

C17H16N2\text{C}_{17}\text{H}_{16}\text{N}_{2}

This structure features a dimethyl-substituted phenyl group at the 2-position and a methyl group at the 8-position of the imidazo ring.

The biological activity of DMP-MIMP is attributed to its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes involved in cell proliferation and modulate receptor activities, leading to various therapeutic effects. For instance, it has been suggested that DMP-MIMP may inhibit bromodomain-containing proteins implicated in cancer progression.

Anticancer Properties

DMP-MIMP has shown promise as an anticancer agent. Research indicates that derivatives of this compound can act as inhibitors of bromodomain-containing proteins, which are associated with various cancers. A study demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting DMP-MIMP's potential as a therapeutic agent in oncology .

Antimicrobial and Antiviral Activity

In addition to its anticancer effects, DMP-MIMP has been studied for its antimicrobial and antiviral properties. Preliminary findings suggest that it may possess activity against pathogens such as Trypanosoma cruzi and Leishmania donovani, indicating its potential use in treating parasitic infections .

Comparative Analysis with Similar Compounds

The uniqueness of DMP-MIMP can be highlighted through a comparative analysis with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-Methylimidazo[1,2-a]pyridineMethyl group at position 3Known carcinogenLacks dimethyl substitution
5-Methylimidazo[1,2-a]pyridineMethyl group at position 5Antimicrobial activityDifferent position of methyl group
4-(Dimethylamino)imidazo[1,2-a]pyridineDimethylamino group at position 4Anticancer propertiesContains an amino group instead of phenyl

DMP-MIMP's dimethylphenyl group enhances its lipophilicity and interaction potential with biological targets compared to other compounds in this class.

Case Studies

Several studies have investigated the biological activities of DMP-MIMP:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of DMP-MIMP derivatives on various cancer cell lines. The results indicated that some derivatives achieved over 80% inhibition of cell viability at concentrations below 100 µM without significant cytotoxicity toward normal cells .
  • Antimicrobial Screening : Another study focused on the anti-parasitic efficacy of DMP-MIMP against T. cruzi. The compound exhibited notable activity in intracellular assays, confirming its potential as a therapeutic candidate for Chagas disease .

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine?

The synthesis typically involves multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction. For example, a mixture of amidine, aldehyde, and isocyanide can be catalyzed by Sc(OTf)₃ under microwave irradiation (120°C, 0.5 hours) to form the imidazo[1,2-a]pyridine core. Post-synthesis purification via column chromatography (petroleum ether/ethyl acetate gradients) and crystallization (e.g., acetonitrile/methanol mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, methyl groups on the phenyl ring typically resonate at δ 2.2–2.5 ppm, while imidazo[1,2-a]pyridine protons appear between δ 7.0–9.0 ppm .
  • FT-IR : To identify functional groups like C=N stretches (~1600 cm⁻¹) and aromatic C-H bending .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Q. What are the standard protocols for assessing compound purity?

  • HPLC/GC-MS : To quantify purity (>95% is typical for research-grade material).
  • Melting Point Analysis : Sharp melting ranges (e.g., 363–365 K) indicate crystallinity and homogeneity .
  • TLC Monitoring : During synthesis, using silica gel plates with UV visualization ensures reaction progression .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural analysis?

  • 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguities in proton-proton coupling and carbon-proton correlations. For example, HMBC can confirm connectivity between the methylphenyl group and the imidazo[1,2-a]pyridine core .
  • X-ray Crystallography : Provides definitive proof of molecular geometry. Crystallization in hexane/ethyl acetate mixtures often yields suitable single crystals .
  • Isotopic Labeling : Use of deuterated solvents or ¹³C-labeled precursors to clarify ambiguous signals .

Q. What strategies improve yield and scalability in the synthesis of this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 0.5 hours vs. 8 hours conventional heating) and improves yield by 10–15% .
  • Catalyst Optimization : Transition metal catalysts like In(OTf)₃ enhance regioselectivity during cyclization .
  • Solvent Engineering : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while methanol/water mixtures aid crystallization .

Q. How does substitution on the phenyl ring (e.g., dimethyl vs. dimethoxy groups) affect biological activity?

  • Lipophilicity : Dimethyl groups increase logP compared to dimethoxy, enhancing membrane permeability.
  • Steric Effects : Bulkier substituents (e.g., trifluoromethyl) may hinder binding to enzyme active sites, as seen in autotaxin inhibitors like GLPG1690 .
  • Electronic Effects : Electron-donating groups (methyl) stabilize charge-transfer interactions in receptor binding, while electron-withdrawing groups (nitro) reduce activity .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

  • Molecular Docking : To simulate interactions with targets like autotaxin or cholinesterase .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >70%) and CYP450 inhibition risks .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey FeaturesReference
¹H NMR (400 MHz)δ 2.25 (s, 6H, CH₃), δ 7.45–8.10 (m, aromatic H)
¹³C NMR (100 MHz)δ 20.5 (CH₃), δ 115–150 (aromatic C), δ 155 (C=N)
HRMS (ESI+)[M+H]⁺ calc. 291.1504, found 291.1501 (Δ = -1.0 ppm)

Q. Table 2. Optimization of Synthetic Conditions

ParameterOptimal ConditionYield ImprovementReference
CatalystSc(OTf)₃ (10 mol%)+15%
SolventMeOH/H₂O (3:1) for crystallizationPurity >98%
Reaction TimeMicrowave, 0.5 hoursTime reduced 80%

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